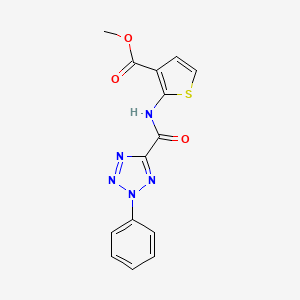

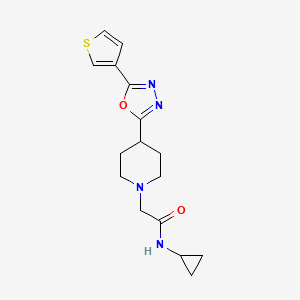

![molecular formula C9H15NS B2395509 丙基[2-(噻吩-2-基)乙基]胺 CAS No. 847544-96-1](/img/structure/B2395509.png)

丙基[2-(噻吩-2-基)乙基]胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propyl[2-(thiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C9H15NS . It has a molecular weight of 169.29 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for Propyl[2-(thiophen-2-yl)ethyl]amine is 1S/C9H15NS/c1-2-6-10-7-5-9-4-3-8-11-9/h3-4,8,10H,2,5-7H2,1H3 . The exact mass is 169.092514 .Physical And Chemical Properties Analysis

Propyl[2-(thiophen-2-yl)ethyl]amine is a liquid at room temperature . It has a density of 1.0±0.1 g/cm3 . The boiling point is 241.7±15.0 °C at 760 mmHg .科学研究应用

- Thiophene derivatives often exhibit significant pharmacological activities. Researchers have explored their potential as antitumor agents, anti-inflammatory compounds, and antimicrobial agents . Propyl[2-(thiophen-2-yl)ethyl]amine could be investigated for similar properties.

- Thiophene-based materials find applications in organic electronics, such as organic photovoltaics (solar cells), organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs). The incorporation of this compound into conjugated polymers or small molecules could enhance material properties .

- Thiophene derivatives can serve as ligands in coordination complexes. Researchers have explored their use in metal-organic frameworks (MOFs) and coordination polymers. Propyl[2-(thiophen-2-yl)ethyl]amine might participate in such coordination chemistry studies .

- Thiophenes are valuable intermediates in organic synthesis. They can be functionalized further to create diverse compounds. Propyl[2-(thiophen-2-yl)ethyl]amine could serve as a building block for more complex molecules .

- Innovative approaches involve cyclization of functionalized alkynes to synthesize substituted thiophenes. Propyl[2-(thiophen-2-yl)ethyl]amine, as an alkyne substrate, could participate in regioselective cyclization reactions, allowing efficient access to thiophene derivatives .

- Recent research has demonstrated the feasibility of reactions involving polyether amine catalysts. These reactions are scalable and offer high catalyst recovery. Investigating the use of Propyl[2-(thiophen-2-yl)ethyl]amine in such systems could be valuable .

Pharmacology and Medicinal Chemistry

Material Science

Coordination Chemistry

Organic Synthesis Intermediates

Catalysis and Cyclization Reactions

Scalable Synthesis and Catalyst Recovery

安全和危害

作用机制

Target of Action

Propyl[2-(thiophen-2-yl)ethyl]amine is used in the synthesis of geldanamycin derivatives as Hepatitis C Virus (HCV) replication inhibitors, targeting Hsp90 . Hsp90 is a heat shock protein that plays a crucial role in the folding, stability, and function of many client proteins, many of which are involved in signal transduction, cell cycle control, and transcriptional regulation .

Mode of Action

It’s known that it’s used in the synthesis of geldanamycin derivatives . Geldanamycin binds to Hsp90 and inhibits its function, leading to the degradation of Hsp90 client proteins .

Biochemical Pathways

Propyl[2-(thiophen-2-yl)ethyl]amine is involved in the synthesis of geldanamycin derivatives . These derivatives inhibit HCV replication by targeting Hsp90, a protein involved in various cellular processes, including signal transduction, cell cycle control, and transcriptional regulation .

Result of Action

The result of the action of Propyl[2-(thiophen-2-yl)ethyl]amine is the inhibition of HCV replication . By targeting Hsp90, it disrupts the normal functioning of this protein, leading to the degradation of Hsp90 client proteins and ultimately inhibiting HCV replication .

Action Environment

The action environment can significantly influence the efficacy and stability of Propyl[2-(thiophen-2-yl)ethyl]amine. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, it’s recommended to store this compound in a dark place, sealed, and at room temperature , indicating that light and air exposure might affect its stability.

属性

IUPAC Name |

N-(2-thiophen-2-ylethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-2-6-10-7-5-9-4-3-8-11-9/h3-4,8,10H,2,5-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBKMLGLDHXXFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl[2-(thiophen-2-yl)ethyl]amine | |

CAS RN |

847544-96-1 |

Source

|

| Record name | N-Propyl-2-thiopheneethanamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY62D883TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

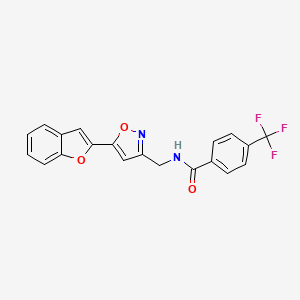

![(2-Phenylthiazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2395427.png)

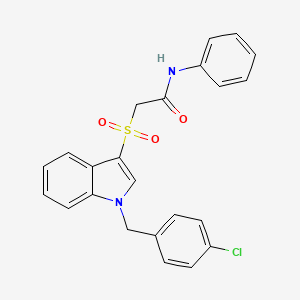

![N-(3-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395433.png)

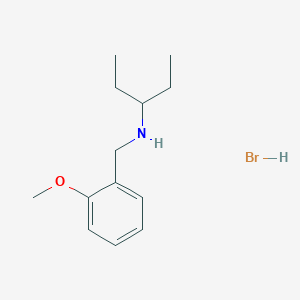

![1-(3-Methoxyphenyl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2395437.png)

![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2395439.png)

amine](/img/structure/B2395445.png)

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2395446.png)